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Abstract

UT-155 is a novel small molecule that functions as a potent and selective androgen receptor
(AR) antagonist and degrader. It demonstrates significant activity against both wild-type AR and
its splice variants, which are implicated in the development of resistance to current
antiandrogen therapies. This technical guide provides a comprehensive overview of the
mechanism of action of UT-155, detailing its molecular interactions, cellular effects, and
preclinical efficacy. The information presented herein is intended to support further research
and development of this promising therapeutic agent for the treatment of castration-resistant
prostate cancer (CRPC).

Core Mechanism of Action: Dual-Action Androgen
Receptor Antagonism and Degradation

UT-155 exerts its anti-cancer effects through a dual mechanism that involves both the
antagonism of androgen receptor (AR) signaling and the targeted degradation of the AR
protein. This dual action makes it a promising candidate to overcome resistance mechanisms
observed with current antiandrogen therapies.

UT-155 binds to the androgen receptor, functioning as a selective androgen receptor degrader
(SARD).[1][2] Unlike traditional antiandrogens that primarily act as competitive antagonists, UT-
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155 not only blocks the receptor's activity but also promotes its degradation.[1][2] This
degradation is mediated through the proteasome pathway.[3][4] Evidence suggests that
treatment with UT-155 in combination with proteasome inhibitors like MG-132 or bortezomib
rescues the AR from degradation, confirming the involvement of the proteasome.[3][4]

A key feature of UT-155 is its ability to degrade both full-length AR and its splice variants (AR-
SVs), such as AR-V7.[5][6] AR-SVs are a significant driver of resistance to castration-resistant
prostate cancer (CRPC) therapies as they are constitutively active and do not require ligand
binding for their function. By targeting both forms of the receptor, UT-155 offers a potential
therapeutic advantage in treating resistant prostate cancer.[5][6]

Furthermore, studies have shown that UT-155 does not alter AR mRNA levels, indicating that
its effect is at the post-translational level, specifically by inducing protein degradation rather
than affecting gene transcription of the receptor.[3][5]

Signaling Pathway of UT-155 Action

The following diagram illustrates the proposed signaling pathway of the androgen receptor and
the points of intervention by UT-155.
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Mechanism of Action of UT-155 on Androgen Receptor Signaling
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Caption: UT-155 binds to and antagonizes the androgen receptor, leading to its degradation via

the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of UT-155.

Table 1: In Vitro Activity of UT-155

. UT-155 Enzalutami
Assay Cell Line Parameter Reference
Value de Value
AR Binding
o Ki 267 nM - [7]
Affinity
R1881-
5-10 fold
induced PSA LNCaP Inhibition [5]
, more potent
Expression
R1881-
induced o 5-10 fold
LNCaP Inhibition [5]
FKBP5 more potent
Expression
AR Protein Half-life From 10h to
) LNCaP ] [4]
Degradation reduction ~2h
Table 2: In Vivo Efficacy of UT-155 in Xenograft Models
Xenograft Tumor Growth
Treatment Dosage L Reference
Model Inhibition
LNCaP UT-155 Not Specified Significant [5]
22RV1 UT-155 Not Specified Significant [5]

Detailed Experimental Protocols

Cell Culture
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e Cell Lines: LNCaP, PC-3, 22Rv1, VCaP, and DU-145 human prostate cancer cell lines were
obtained from the American Type Culture Collection (ATCC).

e Culture Medium: LNCaP and 22Rv1 cells were cultured in RPMI-1640 medium
supplemented with 10% fetal bovine serum (FBS).

» Authentication: The identity of the cell lines was authenticated by short tandem repeat (STR)
profiling, and all cell lines tested negative for mycoplasma contamination.[1]

Western Blotting for AR Protein Levels

o Cell Treatment: LNCaP cells were maintained in charcoal-stripped serum (CSS)-containing
medium for two days. The cells were then treated for 24 hours with vehicle or UT-155 at
concentrations ranging from 0.001 to 10,000 nmol/L in the presence of 0.1 nmol/L R1881.[3]

[5]

e Protein Extraction: After treatment, cells were harvested, and total protein was extracted
using appropriate lysis buffers.

o Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to
a PVDF membrane. The membrane was blocked and then incubated with a primary antibody
against the androgen receptor (AR-N20). Actin was used as a loading control.[5]

o Detection: The membrane was incubated with a corresponding secondary antibody, and the
protein bands were visualized using an enhanced chemiluminescence (ECL) detection
system.

Real-Time PCR for Gene Expression Analysis

o Cell Treatment: LNCaP cells were maintained in CSS-containing medium for two days and
then treated for 24 hours with vehicle or UT-155 (0.001-10,000 nmol/L) in the presence of
0.1 nmol/L R1881.[3][5]

* RNA Isolation: Total RNA was isolated from the treated cells using a suitable RNA extraction
kit.

o Real-Time PCR: The expression of AR and FKBP5 was quantified by real-time PCR. The
expression levels were normalized to the housekeeping gene GAPDH.[3][5]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://elifesciences.org/articles/70700
https://www.benchchem.com/product/b611605?utm_src=pdf-body
https://www.researchgate.net/figure/UT-155-and-UT-69-both-promote-degradation-of-the-AR-A-UT-69-and-UT-155-do-not-change-AR_fig3_320230194
https://aacrjournals.org/cancerres/article/77/22/6282/624914/Novel-Selective-Agents-for-the-Degradation-of
https://aacrjournals.org/cancerres/article/77/22/6282/624914/Novel-Selective-Agents-for-the-Degradation-of
https://www.benchchem.com/product/b611605?utm_src=pdf-body
https://www.researchgate.net/figure/UT-155-and-UT-69-both-promote-degradation-of-the-AR-A-UT-69-and-UT-155-do-not-change-AR_fig3_320230194
https://aacrjournals.org/cancerres/article/77/22/6282/624914/Novel-Selective-Agents-for-the-Degradation-of
https://www.researchgate.net/figure/UT-155-and-UT-69-both-promote-degradation-of-the-AR-A-UT-69-and-UT-155-do-not-change-AR_fig3_320230194
https://aacrjournals.org/cancerres/article/77/22/6282/624914/Novel-Selective-Agents-for-the-Degradation-of
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vivo Xenograft Study

The general workflow for an in vivo xenograft study to evaluate the efficacy of UT-155 is
outlined below.
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General Workflow for In Vivo Xenograft Study

1. Cell Culture 2. Animal Model
(e.g., LNCaP, 22RV1) (Immunocompromised Mice)

3. Tumor Cell Implantation

(Subcutaneous)

4, Tumor Growth
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5. Randomization &
Treatment Initiation

6. Drug Administration
(UT-155 vs. Venhicle)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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